3-[(Dimethylamino)methyl]benzoic acid hydrochloride
Overview
Description
3-[(Dimethylamino)methyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 . It is used in biochemical research . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 215.68 . The InChI code for the compound is 1S/C10H13NO2.ClH/c1-11(2)7-8-4-3-5-9(6-8)10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H .Physical and Chemical Properties Analysis
This compound is a white solid . It is stored at room temperature .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have utilized 3-[(Dimethylamino)methyl]benzoic acid hydrochloride in the synthesis of novel amino acid derivatives and their metal complexes to explore antimicrobial activities. These compounds, after deprotection, yielded amino acid-(N′-benzoyl) hydrazide hydrochloride salts and amino acid-(N′- nicotinoyl) hydrazide hydrochloride salts, showing comparable activity against bacteria such as S. aureus and E. coli (Khattab, 2005).
Peptide Coupling Methods
The chemical has been pivotal in developing efficient peptide coupling methods for conjugated carboxylic acids with methyl ester amino acids hydrochloride. This process facilitates the synthesis of various substituted amino acid derivatives in high yields, demonstrating the method's utility in preparing significant enzymatic substrates like Fa-Met (Brunel, Salmi, & Letourneux, 2005).
Anion Recognition and Sensing
Another application is in anion recognition, where 4-(N,N-Dimethylamino)benzoic acid demonstrates remarkable selectivity and affinity for divalent anions like HPO4^2- and SO4^2-, showcasing potential in designing new class of anion sensors (Hou & Kobiro, 2006).
Material Science Applications
In the field of materials science, the photocatalytic degradation of pollutants using nanoparticles, such as the degradation of methyl red under UV light in the presence of nanosized ZnO and TiO2, has been reported. This research highlights the compound's role in environmental remediation through photocatalyzed degradation pathways (Comparelli et al., 2004).
Biochemical Assays
Furthermore, this compound has been used in developing a colorimetric assay for lipoxygenase activity, leveraging the oxidative coupling reaction for the detection of linoleic acid hydroperoxide. This assay provides a rapid and sensitive method for determining lipoxygenase activity in various biological samples (Anthon & Barrett, 2001).
Mechanism of Action
Target of Action
It has been used to quantify the activity of peroxidase and manganese peroxidase , suggesting that it may interact with these enzymes.
Mode of Action
Its use in quantifying peroxidase activity suggests that it may interact with these enzymes in a way that allows their activity to be measured .
Result of Action
Its use in quantifying peroxidase activity suggests it may have some role in processes involving these enzymes .
Biochemical Analysis
Biochemical Properties
3-[(Dimethylamino)methyl]benzoic acid hydrochloride interacts with several enzymes and proteins. It has been used to quantify the activity of peroxidase and manganese peroxidase . The nature of these interactions is complex and involves various biochemical reactions.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-[(dimethylamino)methyl]benzoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)7-8-4-3-5-9(6-8)10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVQUAMTOFSCLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79965-34-7 | |
Record name | 3-[(dimethylamino)methyl]benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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